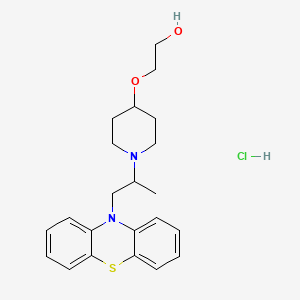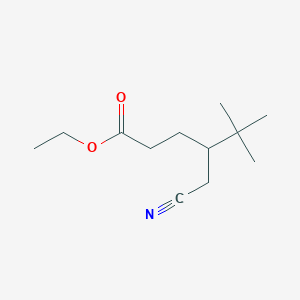
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a dimethyl-substituted hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate typically involves the reaction of ethyl cyanoacetate with a suitable alkyl halide under basic conditions. One common method is the alkylation of ethyl cyanoacetate with 4-bromo-5,5-dimethylhexane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recycling and purification steps are also integral to industrial-scale synthesis to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are employed.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are typical.
Major Products
Nucleophilic Substitution: Substituted derivatives with new functional groups.
Hydrolysis: 4-(cyanomethyl)-5,5-dimethylhexanoic acid and ethanol.
Reduction: 4-(aminomethyl)-5,5-dimethylhexanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with cyano or ester functionalities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophilic center, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms, facilitated by a reducing agent .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate can be compared with similar compounds such as:
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
4-(cyanomethyl)-5,5-dimethylhexanoic acid: The hydrolyzed form of the ester, with similar reactivity but different solubility and stability properties.
4-(aminomethyl)-5,5-dimethylhexanoate:
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, reactivity, and applications can help researchers and industrial chemists harness its full potential.
Eigenschaften
CAS-Nummer |
52162-20-6 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
ethyl 4-(cyanomethyl)-5,5-dimethylhexanoate |
InChI |
InChI=1S/C12H21NO2/c1-5-15-11(14)7-6-10(8-9-13)12(2,3)4/h10H,5-8H2,1-4H3 |
InChI-Schlüssel |
NOOFSSHLRPLHMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(CC#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
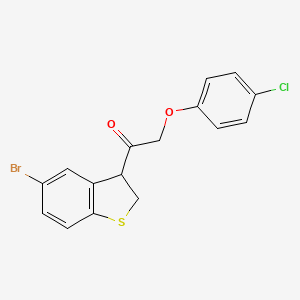
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
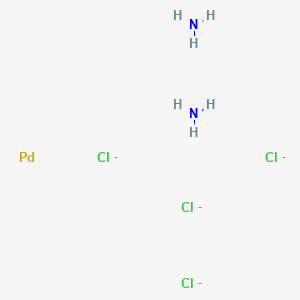
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
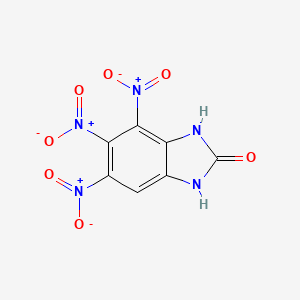

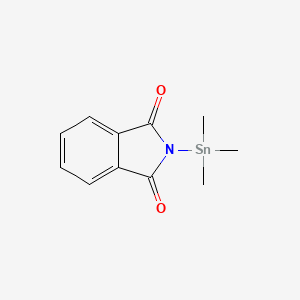
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
